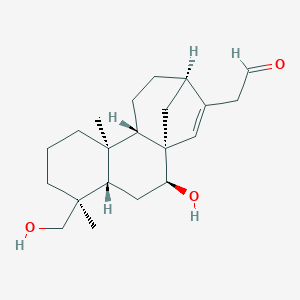
7beta,19-Dihydroxykaur-15-ene-17-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Episinfernal is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Episinfernal typically involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pressures to ensure the desired product is obtained.
Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of Episinfernal is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce Episinfernal on a commercial scale.
Automated Systems: Advanced machinery and automation are employed to maintain precise reaction conditions and monitor the progress of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
Episinfernal undergoes various chemical reactions, including:
Oxidation: Episinfernal can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert Episinfernal into its reduced forms.
Substitution: Substitution reactions occur when specific functional groups in Episinfernal are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving Episinfernal typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
科学研究应用
Episinfernal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Episinfernal is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the therapeutic potential of Episinfernal, particularly in the development of new drugs and treatments.
Industry: Episinfernal is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用机制
The mechanism of action of Episinfernal involves its interaction with specific molecular targets and pathways:
Molecular Targets: Episinfernal binds to particular enzymes or receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Episinfernal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Epinephrine and Adrenaline share some structural similarities with Episinfernal.
Uniqueness: Unlike these compounds, Episinfernal exhibits distinct reactivity and stability under certain conditions, making it valuable for specific applications.
属性
CAS 编号 |
107602-89-1 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
2-[(1R,2S,4S,5S,9R,10S,13R)-2-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]acetaldehyde |
InChI |
InChI=1S/C21H32O3/c1-19(13-23)7-3-8-20(2)16-5-4-14-11-21(16,12-15(14)6-9-22)18(24)10-17(19)20/h9,12,14,16-18,23-24H,3-8,10-11,13H2,1-2H3/t14-,16+,17-,18+,19-,20+,21-/m1/s1 |
InChI 键 |
QIILVVQSUDKWRM-USNPJKINSA-N |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
手性 SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C4)CC=O)O)C)CO |
规范 SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


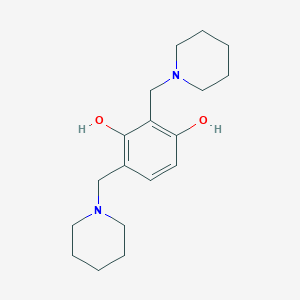
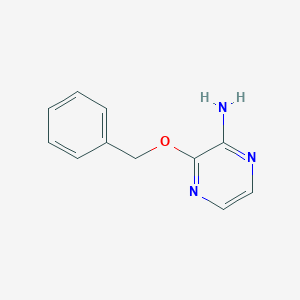
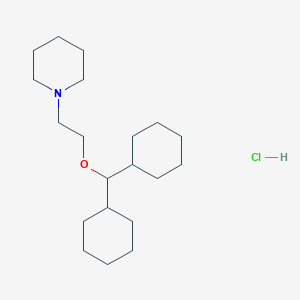

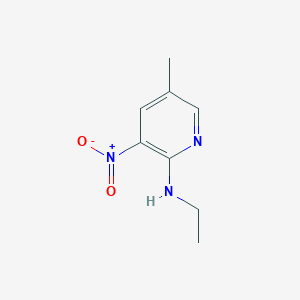
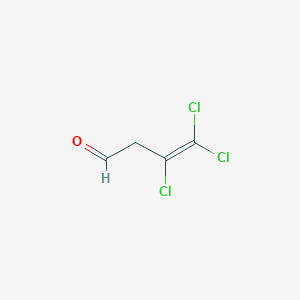

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
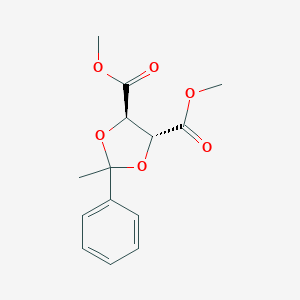
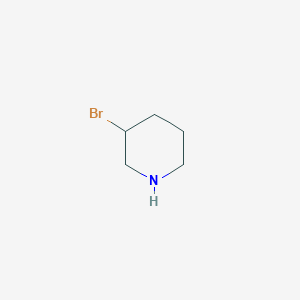
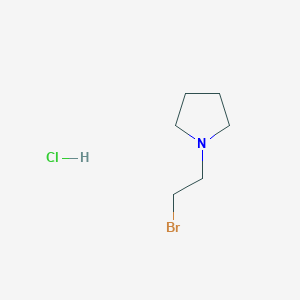
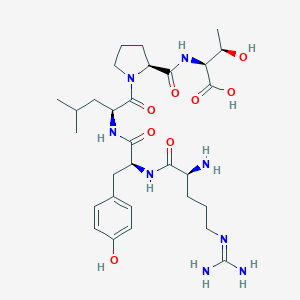
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
